Diethylenetriaminepentaacetic acid gadolinium(III) dihydrogen salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadopentetic acid is synthesized by reacting gadolinium oxide (Gd₂O₃) with diethylenetriamine penta-acetic acid (DTPA). The reaction involves suspending gadolinium oxide in water and adding it to a solution of DTPA. The mixture is stirred and gently heated until all the reactants dissolve. The solution is then cooled, and acetone is added to precipitate the gadopentetic acid as a white gel .
Industrial Production Methods: In industrial settings, the production of gadopentetic acid follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The final product is often formulated with meglumine to enhance its solubility and stability for medical use .
Chemical Reactions Analysis
Types of Reactions: Gadopentetic acid primarily undergoes complexation reactions due to the presence of the gadolinium ion. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The primary reagent involved in the synthesis of gadopentetic acid is diethylenetriamine penta-acetic acid (DTPA). The reaction conditions include aqueous medium and gentle heating to facilitate the dissolution and complexation processes .
Major Products: The major product of the reaction between gadolinium oxide and DTPA is gadopentetic acid, which is often formulated as gadopentetate dimeglumine for medical applications .
Scientific Research Applications
Gadopentetic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Gadopentetic acid exerts its effects by shortening the T1 and T2 relaxation times of water protons in tissues where it accumulates. This alteration in relaxation times enhances the contrast between different tissues in MRI scans. The gadolinium ion in gadopentetic acid is highly paramagnetic, which influences the magnetic properties of nearby water molecules, thereby improving image clarity .
Comparison with Similar Compounds
- Gadodiamide
- Gadoteridol
- Gadobenate dimeglumine
- Gadobutrol
Comparison: Gadopentetic acid is unique among gadolinium-based contrast agents due to its specific complexation with DTPA, which provides a balance between stability and efficacy. Compared to other agents like gadodiamide and gadoteridol, gadopentetic acid has a distinct charge characteristic that allows for delayed gadolinium-enhanced magnetic resonance imaging of cartilage (dGEMRIC), making it particularly useful in certain diagnostic applications .
Properties
IUPAC Name |
2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O10.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOOGPBRAOKZFK-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20GdN3O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80529-93-7 | |
Record name | GADOPENTETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2I13DR72L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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